N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine
Description
N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine is a pyridine derivative featuring a dimethylamino group at the 3-position and a trifluoromethyl (CF₃) substituent at the 5-position. The CF₃ group enhances lipophilicity and metabolic stability, while the dimethylamino moiety contributes to basicity and solubility, making this compound a valuable intermediate in pharmaceuticals and agrochemicals. Its synthesis typically involves nucleophilic substitution or coupling reactions, though specific protocols are less documented in the provided evidence. Key applications include its role as a precursor in drug discovery, particularly for kinase inhibitors or bioactive molecules requiring fluorine-containing motifs .
Properties
Molecular Formula |
C8H9F3N2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
N,N-dimethyl-5-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C8H9F3N2/c1-13(2)7-3-6(4-12-5-7)8(9,10)11/h3-5H,1-2H3 |
InChI Key |
YQJKKJITMIIJTD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine typically involves the introduction of a trifluoromethyl group to a pyridine ring, followed by N,N-dimethylation. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Medicinal Chemistry
N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine has been investigated for its potential as a pharmaceutical intermediate. Its unique trifluoromethyl substitution enhances lipophilicity and metabolic stability, making it suitable for drug development targeting specific pathways.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures showed significant apoptosis induction in hypopharyngeal tumor cells, suggesting potential use in cancer therapy .
Agrochemicals
The compound is also explored in the agrochemical sector for its role in crop protection. Trifluoromethylated pyridines are known to enhance the efficacy of pesticides due to their unique chemical properties.
Case Study: Crop Protection
A review highlighted that several trifluoromethylpyridine derivatives have been developed into agrochemicals that protect crops from pests, indicating the compound's potential application in sustainable agriculture .
Materials Science
In materials science, this compound is utilized as a building block for synthesizing advanced materials and coatings. Its distinct structural features allow it to impart desirable properties to polymers and other materials.
Research Findings: Polymer Development
Studies have shown that incorporating trifluoromethyl groups into polymer matrices can significantly enhance thermal stability and mechanical properties, making them suitable for high-performance applications .
Mechanism of Action
The mechanism by which N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Features and Substituent Positions
Key Observations :
- Substituent Position: The target compound’s dimethylamino group at position 3 distinguishes it from analogs with primary amines (e.g., ) or methylamines (e.g., ).
- Halogenation : Chlorine substitution (e.g., ) increases molecular weight and may enhance reactivity in cross-coupling reactions.
- Aromatic Extensions : Compounds like incorporate fluorophenyl groups, expanding π-π stacking interactions for target binding in medicinal chemistry.
Key Observations :
- Protection Strategies: Boc protection in highlights the use of temporary amino-group protection for selective functionalization.
- Cross-Coupling Utility : Boron-containing analogs (e.g., ) enable participation in Suzuki reactions, unlike the target compound.
- Catalytic Methods : Palladium catalysis is prevalent for introducing aryl/heteroaryl groups (e.g., ).
Physicochemical Properties
Table 3: Physical Properties and Stability
Biological Activity
N,N-Dimethyl-5-(trifluoromethyl)pyridin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Chemical Formula : C7H7F3N2
- Molecular Weight : 192.14 g/mol
- IUPAC Name : this compound
The presence of the trifluoromethyl group (-CF₃) significantly influences the compound's lipophilicity and biological activity, enhancing its ability to interact with various biological targets.
Mechanisms of Biological Activity
-
Enzyme Inhibition :
- The trifluoromethyl group is known to enhance the potency of compounds by improving their binding affinity to target enzymes. For instance, studies have indicated that similar compounds can inhibit enzymes such as phosphoinositide 3-kinase (PI3K), which plays a critical role in cell growth and survival pathways .
- Antibacterial Activity :
- Anticancer Potential :
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Enzyme Inhibition | PI3K (IC₅₀ = 17 nM) | |
| Antibacterial | MRSA | |
| Anticancer | MDA-MB-231 (IC₅₀ = 0.126 μM) | |
| Receptor Modulation | Various receptor interactions |
Detailed Research Findings
- Antibacterial Studies :
- Anticancer Efficacy :
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
